N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine
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Overview
Description
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The specific structure of this compound combines the coumarin moiety with an amino acid, L-leucine, which may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride.
Coupling with L-Leucine: The final step involves coupling the acetylated coumarin with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or coumarin moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the coumarin moiety.
Reduction: Reduced forms of the acetyl or coumarin groups.
Substitution: Substituted derivatives with new functional groups attached to the acetyl or coumarin moieties.
Scientific Research Applications
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycyl-L-valine: Similar structure but with glycine and valine instead of leucine.
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Contains a glucopyranoside moiety instead of leucine.
Uniqueness
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine is unique due to its specific combination of the coumarin moiety with L-leucine, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-10(2)6-14(19(23)24)21-17(22)9-26-15-7-11(3)8-16-18(15)12(4)13(5)20(25)27-16/h7-8,10,14H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
AKXRNVFUVPUWII-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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